molecular formula C10H9N3OS B1302441 2-Phenyl-1,3-thiazole-4-carbohydrazide CAS No. 7113-12-4

2-Phenyl-1,3-thiazole-4-carbohydrazide

Cat. No.: B1302441
CAS No.: 7113-12-4
M. Wt: 219.27 g/mol
InChI Key: UOOVLEVHLHNGPC-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,3-thiazole-4-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex and enhance its biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . The binding interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the compound-biomolecule complex and enhance its biological activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing biochemical pathways . Changes in gene expression are also observed, as this compound can interact with transcription factors and other regulatory proteins, altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can inhibit enzymes involved in the synthesis of nucleic acids and proteins, thereby affecting the overall metabolic state of the cell . Additionally, this compound can alter metabolite levels by influencing the production and degradation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transport proteins, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to specific proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at the target sites .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be directed to the mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of this compound is therefore a key determinant of its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-phenylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired carbohydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, hydrazones, and oxides, depending on the specific reaction conditions .

Scientific Research Applications

Comparison with Similar Compounds

    2-Phenyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide.

    2-Phenyl-1,3-thiazole-5-carbohydrazide: A structurally similar compound with different biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVLEVHLHNGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372385
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7113-12-4
Record name 2-phenyl-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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